N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE
Overview
Description
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, an ethyl group, and a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. The synthetic route typically starts with the cyclization of appropriate precursors to form the benzothiophene ring. This is followed by the introduction of the cyclohexylcarbamoyl group and the ethyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under controlled conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-[3-(CYCLOHEXYLCARBAMOYL)-6-ETHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2,5-DIMETHYL-3-FURAMIDE can be compared with other benzothiophene derivatives and similar compounds, such as:
1,3,4-Thiadiazole Derivatives: These compounds also exhibit a range of biological activities and are studied for their potential therapeutic applications.
N-(1-CYCLOHEXYLCARBAMOYL-2-(3-NITRO-PHENYL)-VINYL)-BENZAMIDE: This compound shares structural similarities and is used in similar research contexts.
(1E)-N-[(2S,4R)-1-acetyl-6-[3-(cyclohexylcarbamoyl)phenyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-1-isopropoxy-methanimidic acid:
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
IUPAC Name |
N-[3-(cyclohexylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3S/c1-4-16-10-11-18-20(13-16)30-24(26-22(27)19-12-14(2)29-15(19)3)21(18)23(28)25-17-8-6-5-7-9-17/h12,16-17H,4-11,13H2,1-3H3,(H,25,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQVGOMEZVXHBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3CCCCC3)NC(=O)C4=C(OC(=C4)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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